What are the physical and chemical properties of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde?
What are the physical and chemical properties of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde?
An In-depth Technical Guide to 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde: Properties, Reactivity, and Synthetic Protocols
Introduction
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. As a 1,2,4-trisubstituted benzene derivative, it incorporates three key chemical features: a reactive aldehyde, a versatile aryl bromide, and a sterically hindered silyl ether protecting group. This strategic combination allows for sequential and site-selective modifications, making it a valuable building block for the synthesis of complex molecular architectures. The tert-butyldimethylsilyl (TBDMS or TBS) group provides robust protection for the phenolic hydroxyl group, enabling a wide range of transformations to be performed at the other positions before its selective removal under specific conditions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and detailed protocols for its synthesis and handling.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific compound is not widely published in commercial catalogs; therefore, the following properties are a combination of calculated values and predictions based on its constituent functional groups and structurally related analogs, such as 4-bromo-2-hydroxybenzaldehyde.[1]
Core Physical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde | IUPAC Nomenclature |
| CAS Number | 155555-97-8 | (Example - Not found in searches) |
| Molecular Formula | C₁₃H₁₉BrO₂Si | Calculated |
| Molecular Weight | 315.28 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. | Prediction based on analogs[2] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Acetone). Insoluble in water. | Chemical Principles |
Spectroscopic Analysis
The structural confirmation of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde relies on a combination of spectroscopic techniques. The expected spectral features are detailed below.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
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Aromatic Protons (Ar-H): The 1,2,4-substitution pattern results in a complex splitting pattern for the three aromatic protons, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets between δ 7.0 and 7.8 ppm. The precise shifts are influenced by the electronic effects of the bromo, silyloxy, and aldehyde groups.[1]
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tert-Butyl Group (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, is expected around δ 1.0 ppm.
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Dimethylsilyl Group (-Si(CH₃)₂): A sharp singlet, integrating to 6 protons, is expected around δ 0.2-0.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Aldehyde Carbonyl (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.
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Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 115 and 160 ppm. The carbon bearing the silyloxy group (C-OSi) will be significantly downfield, while the carbon attached to the bromine (C-Br) will also be deshielded.[1]
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tert-Butyl Carbons (-C(CH₃)₃ & -C(CH₃)₃): Two signals are expected, one for the quaternary carbon around δ 20 ppm and one for the methyl carbons around δ 25-27 ppm.
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Dimethylsilyl Carbons (-Si(CH₃)₂): A single signal is expected in the upfield region, typically between δ -3 and -5 ppm.
MS (Mass Spectrometry)
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Molecular Ion ([M]⁺): The presence of one bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 314 and 316.
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Key Fragment: A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is highly characteristic of TBDMS-protected compounds. This fragment would appear as a doublet at m/z 257 and 259.
IR (Infrared) Spectroscopy
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.
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C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 and 2820 cm⁻¹.
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Si-O-C Stretch: Strong bands are expected in the 1100-1250 cm⁻¹ region.
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C-H Stretch (Aliphatic): Absorptions around 2850-2960 cm⁻¹ corresponding to the TBDMS group.
Synthesis and Purification
The most direct and reliable synthesis of this compound is through the silylation of commercially available 4-bromo-2-hydroxybenzaldehyde. This procedure protects the reactive phenolic hydroxyl group, enabling subsequent reactions at the aldehyde or aryl bromide positions.
Diagram of Synthetic Workflow
